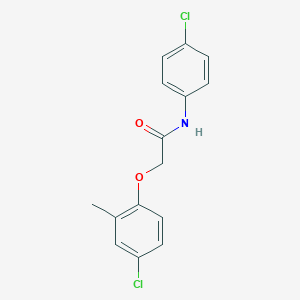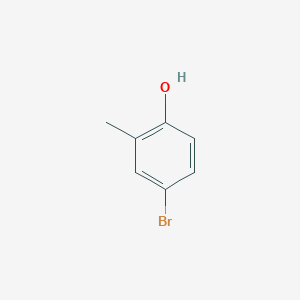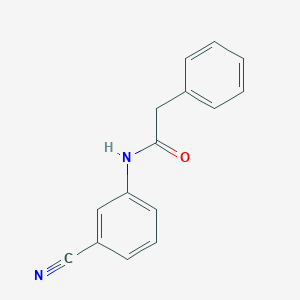![molecular formula C13H13N3OS B185513 [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea CAS No. 65110-22-7](/img/structure/B185513.png)
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea, also known as MNMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNMT is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
作用機序
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea has been shown to exert its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to reduce oxidative stress.
Biochemical and Physiological Effects:
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit potent therapeutic effects in various scientific research applications. However, [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea also has some limitations in laboratory experiments. It has low solubility in water, which can make it difficult to administer in vivo. [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea research. One area of research is the development of more efficient synthesis methods for [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea. Another area of research is the investigation of [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea's potential therapeutic effects in various disease models, including diabetes, cardiovascular diseases, and neurodegenerative disorders. Additionally, the development of [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea derivatives with improved solubility and pharmacokinetic properties could enhance its therapeutic potential. Further research is also needed to elucidate the exact mechanisms of action of [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea and its potential interactions with other drugs.
合成法
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea can be synthesized through various methods, including the reaction of 2-methoxynaphthalene with formaldehyde and thiourea, or through the reaction of 2-methoxynaphthaldehyde with thiourea in the presence of a base. The synthesis of [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea has been optimized through various methods such as microwave irradiation, ultrasound-assisted synthesis, and solvent-free synthesis.
科学的研究の応用
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.
特性
CAS番号 |
65110-22-7 |
|---|---|
製品名 |
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea |
分子式 |
C13H13N3OS |
分子量 |
259.33 g/mol |
IUPAC名 |
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H13N3OS/c1-17-12-7-6-9-4-2-3-5-10(9)11(12)8-15-16-13(14)18/h2-8H,1H3,(H3,14,16,18)/b15-8+ |
InChIキー |
DXTYDDVJOBCCHE-OVCLIPMQSA-N |
異性体SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=S)N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |
その他のCAS番号 |
65110-22-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



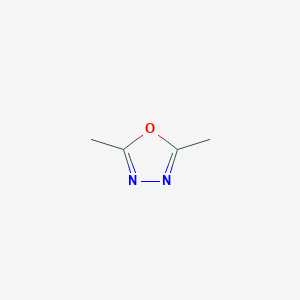
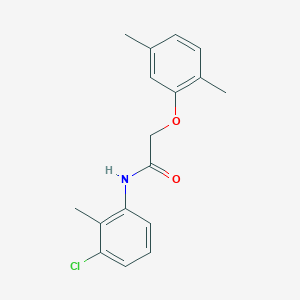
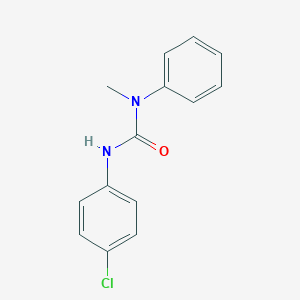

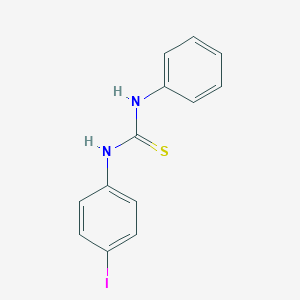
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
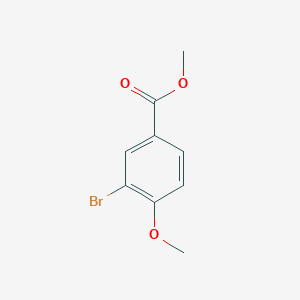

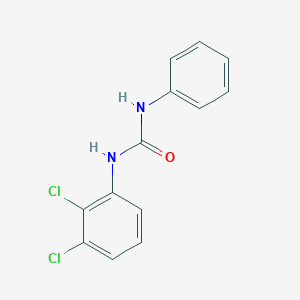
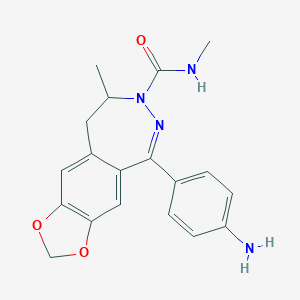
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
